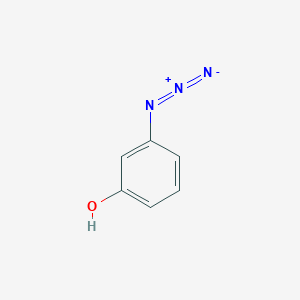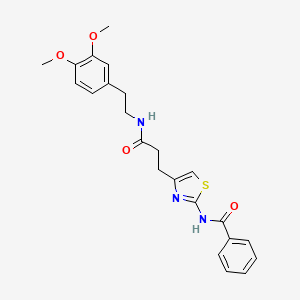
3-Azidophenol
Descripción general
Descripción
3-Azidophenol is an organic compound with the molecular formula C6H5N3O . It contains an azide functional group (-N3) and a phenolic hydroxyl group (-OH) .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One common method involves the reaction of phenol with sodium azide in the presence of copper or copper-free catalysts . Another method involves the reaction of p-aminophenol with sodium azide followed by diazotization.Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to an azide group at the 3-position . The average mass of this compound is 135.123 Da and its monoisotopic mass is 135.043259 Da .Chemical Reactions Analysis
The azide group in this compound makes it a versatile compound in chemical reactions. For instance, it can participate in click chemistry, which involves combining a biomolecule and a substrate of choice to generate a large library of compounds . Additionally, azides can decompose in the presence of light, heat, and catalysts under reagent-free conditions to yield nitrenes .Physical and Chemical Properties Analysis
This compound has several physical and chemical properties. It has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 1 freely rotating bond and no violations of the Rule of 5 . The ACD/LogP value is 2.19, indicating its lipophilicity .Aplicaciones Científicas De Investigación
1. Mutagenicity and Carcinogenicity Studies
3-Azidophenol compounds, particularly 3'-Azido-3'-deoxythymidine (AZT), have been studied for their mutagenic and carcinogenic potential. AZT, a thymidine analogue, is known for its use in treating AIDS and preventing the onset of AIDS in HIV-positive individuals. It has shown to cause tumors in mice and has mutagenic effects, leading to increased mutant frequencies at different genetic loci in human lymphoblastoid cells. The incorporation of AZT into cellular DNA has a direct role in its genotoxicity, suggesting a need for further studies on the long-term side effects of AZT, especially for those receiving it for prophylactic reasons (Meng et al., 2000).
2. AZT Resistance Mechanisms
Research on the mechanism of AZT resistance has revealed that mutant enzymes associated with AZT resistance can remove the chain-terminating residue more efficiently than wild-type reverse transcriptase. This facilitates the rescue of DNA synthesis, a finding that is crucial for understanding the resistance mechanisms and improving antiviral treatments (Götte et al., 2000).
3. AZT Hepatotoxicity
AZT's role in inhibiting thymidine phosphorylation in isolated rat liver mitochondria has been investigated, revealing a potential mechanism behind AZT's hepatotoxicity. This inhibition is associated with mitochondrial DNA depletion, a side effect observed with long-term use of AZT (Lynx et al., 2006).
4. Biochemical and Molecular Interactions
Studies have also focused on the synthesis, structure, and properties of certain this compound derivatives. For instance, binuclear copper(II) chelates with heptadentate ligands including this compound groups have been synthesized and analyzed for their magnetic properties, structure, and potential catalytic activities (Banerjee et al., 2009).
Direcciones Futuras
The future research directions for 3-Azidophenol could include exploring its potential applications in various fields such as medicinal chemistry, agriculture, bioconjugation, chemical synthesis, and supramolecular chemistry . Additionally, safer synthetic methods and a deeper understanding of its electronic nature could be areas of future investigation .
Propiedades
IUPAC Name |
3-azidophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-9-8-5-2-1-3-6(10)4-5/h1-4,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXOPNUFEVXGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51642-25-2 | |
| Record name | 3-azidophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B2648014.png)

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2648019.png)
![N-(2-methoxyethyl)-2-[4-methyl-6-oxo-2-piperidino-1(6H)-pyrimidinyl]acetamide](/img/structure/B2648022.png)

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B2648024.png)
![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2648027.png)

![4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2648030.png)



![Methyl cis-4-{[(tert-butoxy)carbonyl]aminooxolane-3-carboxylate](/img/structure/B2648034.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2648037.png)
